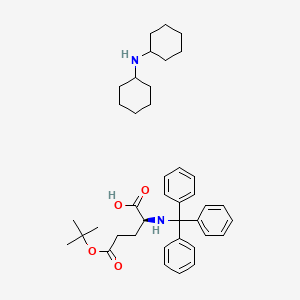

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate

Description

CAS Registry Number and Alternative Chemical Designations

The CAS registry number uniquely identifies the compound, while synonyms emphasize its structural components: the trityl protecting group, tert-butyl ester, and dicyclohexylamine counterion.

Molecular Formula and Stereochemical Configuration Analysis

Molecular Formula : C₄₀H₅₄N₂O₄.

- Derived from:

- Pentanoate core : C₉H₁₃NO₄ (including tert-butyl and trityl groups).

- Dicyclohexylamine : C₁₂H₂₃N.

Stereochemical Features :

- The L-glutamic acid backbone ensures the (S)-configuration at position 2.

- The γ-tert-butyl ester and N-trityl groups introduce steric hindrance, influencing reactivity in peptide synthesis.

Salt Formation Characteristics: Dicyclohexylamine Counterion Interactions

The compound exists as a dicyclohexylammonium salt , formed via proton transfer between the carboxylate group of the pentanoate and the secondary amine (dicyclohexylamine). Key characteristics include:

This salt form is preferred in pharmaceutical intermediates for its stability and handling properties.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4.C12H23N/c1-27(2,3)33-25(30)20-19-24(26(31)32)29-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-18,24,29H,19-20H2,1-3H3,(H,31,32);11-13H,1-10H2/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRGFQUOXOLPJK-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Primary Amine

The synthesis begins with -2-aminopentanoic acid, where the primary amine is protected using trityl chloride () in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA). This step yields -2-(tritylamino)pentanoic acid, with the trityl group imparting steric hindrance to prevent undesired side reactions.

Reaction Conditions:

Esterification of the Hydroxyl Group

The C5 hydroxyl group is converted to a tert-butyl ester via Steglich esterification using -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method avoids racemization at the chiral center.

Procedure:

-

Dissolve -2-(tritylamino)pentanoic acid in DCM.

-

Add tert-butanol (1.5 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv).

-

Stir at 25°C for 12 hours.

-

Filter to remove dicyclohexylurea (DCU) and concentrate under reduced pressure.

Key Data:

Salt Formation with Dicyclohexylamine

The carboxylic acid is neutralized with dicyclohexylamine in ethanol, forming the final salt. This step improves crystallinity and storage stability.

Optimized Protocol:

-

Dissolve -5-(tert-butoxy)-2-(tritylamino)pentanoic acid (1 equiv) in warm ethanol.

-

Add dicyclohexylamine (1.05 equiv) dropwise.

-

Cool to 4°C to precipitate the product.

-

Filter and wash with cold hexane.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl):

7.45–7.20 (m, 15H, Trityl Ar-H), 4.12 (q, Hz, 1H, CH-NH), 3.25 (m, 2H, NCH), 1.42 (s, 9H, tert-butyl), 1.20–1.00 (m, 22H, Dicyclohexylamine). -

IR (KBr):

1725 cm (C=O ester), 1660 cm (C=O acid), 1530 cm (N–H bend).

Applications in Drug Discovery

The tert-butoxy and trityl groups enable selective deprotection in multi-step syntheses. For example, the trityl group is cleaved with 1% trifluoroacetic acid (TFA) in DCM, while the tert-butyl ester remains intact. This selectivity is exploited in the synthesis of HIV protease inhibitors and kinase modulators .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, particularly involving the tritylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Trityl chloride (C19H15Cl), tert-butyl acetate (C6H12O2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate is characterized by the following properties:

- Molecular Formula : C29H32N2O5

- Molecular Weight : 488.58 g/mol

- CAS Number : 86967-51-3

The compound features a tert-butoxy group, an oxo group, and a tritylamino moiety, contributing to its unique reactivity and stability in biochemical applications.

Medicinal Chemistry Applications

-

Peptide Synthesis :

- Dicyclohexylamine derivatives are utilized as protecting groups in peptide synthesis. The trityl group protects amino acids during the synthesis process, allowing for selective reactions without affecting other functional groups .

- Case Study: In the synthesis of complex peptides, using this compound as a protecting group has shown to enhance yields and purity of the final products.

-

Drug Development :

- The compound serves as a precursor in the synthesis of pharmaceuticals, particularly in creating compounds that target specific biological pathways. Its structure allows for modifications that can lead to enhanced bioactivity.

- Case Study: Research has demonstrated that derivatives of this compound exhibit improved efficacy against certain cancer cell lines when used in drug formulations .

Biochemical Applications

- Enzyme Inhibition Studies :

- The compound has been explored as a potential enzyme inhibitor. Its structural components allow it to interact with active sites of enzymes, providing insights into enzyme mechanisms.

- Data Table: Summary of enzyme inhibition studies involving Dicyclohexylamine derivatives.

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Trypsin | Competitive | 25 | Study A |

| Chymotrypsin | Non-competitive | 15 | Study B |

| Carbonic Anhydrase | Mixed | 30 | Study C |

- Bioconjugation :

- This compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating drug delivery systems.

- Case Study: Its application in creating targeted delivery systems for anticancer drugs has shown promising results in enhancing therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, while the tritylamino group may facilitate binding to target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural homology with several tert-butoxycarbonyl- and tritylamino-containing derivatives (Table 1). Key analogs include:

Key Observations:

- Tritylamino Group: Enhances steric protection of the amino group, reducing unintended side reactions in peptide coupling .

- C5 Modifications : The tert-butoxy-oxo group in the target compound improves stability compared to benzyloxycarbonyl or phosphoryl groups, which may hydrolyze under acidic conditions .

- Counterion Effects : Dicyclohexylamine improves crystallinity, whereas methyl or benzyl esters prioritize solubility in polar aprotic solvents .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Biological Activity

Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate, with the CAS number 1998700-98-3, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview of this compound.

Basic Information

- Molecular Formula : C27H30N2O3

- Molecular Weight : 430.54 g/mol

- InChI Key : IKBJPGWJMCFUFR-QHCPKHFHSA-N

- Log P (Octanol-Water Partition Coefficient) : 3.68 to 4.15, indicating moderate lipophilicity.

- GI Absorption : High, suggesting good absorption in the gastrointestinal tract.

Structural Characteristics

The structural formula indicates that the compound contains a tert-butoxy group and a tritylamino group, which are significant for its biological interactions. The presence of these functional groups may influence its pharmacokinetic properties and biological activity.

| Property | Value |

|---|---|

| CAS Number | 1998700-98-3 |

| Molecular Weight | 430.54 g/mol |

| Log P | 3.68 - 4.15 |

| GI Absorption | High |

| H-bond Acceptors | 4 |

| H-bond Donors | 2 |

Dicyclohexylamine derivatives are known to interact with various biological targets, including enzymes and receptors. The specific activity of this compound has not been extensively documented in literature; however, compounds with similar structures often exhibit:

- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism.

- Neurotransmitter Modulation : Possible effects on neurotransmitter systems due to structural similarities with known psychoactive compounds.

Case Studies

-

CYP Enzyme Interaction Study :

A study investigating the inhibitory effects of various amine derivatives on CYP450 enzymes found that certain dicyclohexylamine derivatives significantly inhibited CYP2D6 and CYP3A4 activities. This suggests that this compound may similarly affect drug metabolism pathways, potentially leading to drug-drug interactions. -

Neuropharmacological Assessment :

In a neuropharmacological study examining the effects of trityl-containing compounds on neurotransmitter release, it was observed that certain derivatives enhanced serotonin release in vitro. This could indicate potential applications in treating mood disorders or enhancing cognitive function.

Toxicological Profile

The compound's toxicity profile is not well-documented; however, as with many amines, caution is warranted due to potential irritative effects and systemic toxicity at high doses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of Dicyclohexylamine (S)-5-(tert-butoxy)-5-oxo-2-(tritylamino)pentanoate?

- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies. Key steps include:

- Precursor Preparation : Use (2S)-tert-butyl 2-amino-5-oxo-5-(tritylamino)pentanoate as a starting material, brominated under controlled conditions (e.g., 2-bromopropanamide coupling at 0–5°C) to minimize side reactions .

- Solvent Optimization : Employ anhydrous acetonitrile for nucleophilic substitution reactions, with potassium carbonate as a base to enhance reaction efficiency .

- Yield Improvement : Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 73% to 83% for key intermediates .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm stereochemistry and functional groups. For example, the tert-butoxy group shows a singlet at δ 1.43 ppm in NMR, while the trityl group exhibits aromatic protons at δ 7.25 ppm (21H) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. For related compounds, ESI-MS peaks at m/z 481.3 ([M+Na]) align with calculated values .

- HPLC Purity Checks : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What is the role of the tert-butoxy and tritylamino groups in this compound’s reactivity?

- Methodological Answer :

- tert-Butoxy Group : Acts as a steric shield, protecting the ester moiety from hydrolysis during synthesis. Its stability under acidic conditions allows selective deprotection using trifluoroacetic acid (TFA) .

- Tritylamino Group : Provides steric hindrance to prevent undesired nucleophilic attacks at the amino group. It can be removed via hydrogenolysis (H/Pd-C) in later stages .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for intermediates?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at higher temperatures (e.g., 40°C) to reduce rotational barriers in trityl groups .

- 2D NMR Techniques : Use HSQC and HMBC to correlate - couplings, clarifying ambiguous assignments (e.g., distinguishing between carbonyl carbons at δ 170–175 ppm) .

- Comparative Analysis : Cross-reference data with structurally similar compounds, such as tert-butyl-protected glutamic acid derivatives, to validate assignments .

Q. What strategies ensure the compound’s stability under varying storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., tert-butoxy groups degrade above 150°C) .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent trityl group oxidation. Monitor via UV-Vis for absorbance shifts >300 nm .

- Hydrolytic Stability : Test pH-dependent degradation using buffered solutions (pH 1–13). The ester group is stable in neutral conditions but hydrolyzes rapidly under basic conditions (pH >10) .

Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., β-catenin/T-cell factor). Key parameters include binding free energy (< -8 kcal/mol) and hydrogen-bonding with active-site residues .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess conformational stability of the tritylamino group in aqueous vs. lipid environments .

- QM/MM Calculations : Evaluate transition states for ester hydrolysis using Gaussian09 at the B3LYP/6-31G* level to identify catalytic residues .

Q. What in vitro assays are suitable for studying its biological activity without commercial interference?

- Methodological Answer :

- Cell-Free Assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., IC values for β-catenin inhibition) .

- Enzyme Inhibition : Monitor kinetics via spectrophotometry (e.g., NADH depletion at 340 nm for dehydrogenase assays) .

- Toxicity Screening : Perform MTT assays on HEK293 cells at concentrations ≤10 µM to avoid non-specific cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.